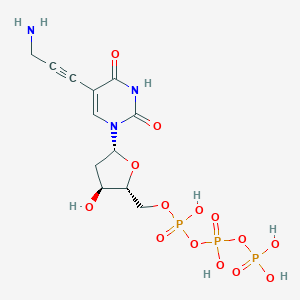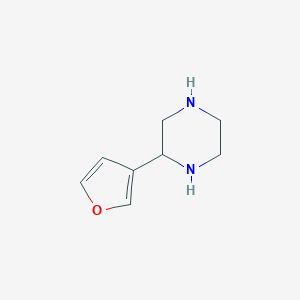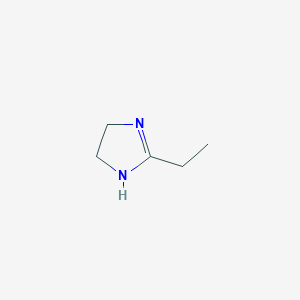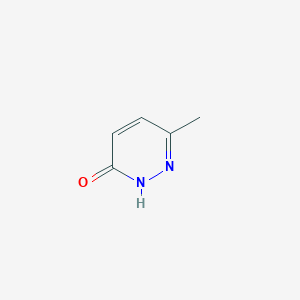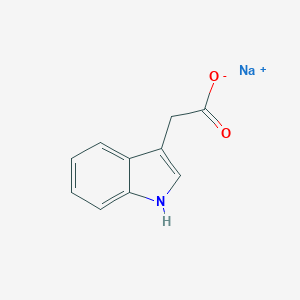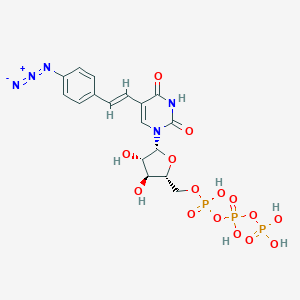
1-AF-AZ Utp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-AF-AZ Utp is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to stimulate purinergic receptors, which are involved in various physiological and biochemical processes in the body.
Applications De Recherche Scientifique
1-AF-AZ Utp has been extensively studied for its potential use in various scientific research applications. This compound is known for its ability to stimulate purinergic receptors, which are involved in various physiological and biochemical processes in the body. Some of the research applications of 1-AF-AZ Utp include:
1. Neuroscience: 1-AF-AZ Utp has been shown to modulate synaptic transmission and plasticity in the brain, making it a potential candidate for the treatment of neurological disorders.
2. Immunology: 1-AF-AZ Utp has been shown to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases.
3. Cardiovascular research: 1-AF-AZ Utp has been shown to modulate vascular tone and blood pressure, making it a potential candidate for the treatment of cardiovascular diseases.
Mécanisme D'action
1-AF-AZ Utp acts by stimulating purinergic receptors, which are involved in various physiological and biochemical processes in the body. Specifically, 1-AF-AZ Utp acts on P2X and P2Y receptors, which are involved in neurotransmission, immune responses, and vascular tone regulation. By modulating these receptors, 1-AF-AZ Utp can affect various physiological and biochemical processes in the body.
Effets Biochimiques Et Physiologiques
1-AF-AZ Utp has been shown to have various biochemical and physiological effects, including:
1. Modulation of synaptic transmission and plasticity in the brain.
2. Modulation of immune responses.
3. Modulation of vascular tone and blood pressure.
4. Modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
1-AF-AZ Utp has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 1-AF-AZ Utp is a highly potent compound, which means that small amounts can be used in experiments.
2. Selectivity: 1-AF-AZ Utp is selective for P2X and P2Y receptors, which makes it useful for studying specific physiological and biochemical processes.
3. Stability: 1-AF-AZ Utp is stable under various experimental conditions, which makes it useful for long-term experiments.
Some of the limitations of 1-AF-AZ Utp for lab experiments include:
1. Limited solubility: 1-AF-AZ Utp has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Lack of in vivo data: Although 1-AF-AZ Utp has been extensively studied in vitro, there is limited in vivo data on its effects.
Orientations Futures
There are several future directions for research on 1-AF-AZ Utp, including:
1. Development of more selective compounds: Although 1-AF-AZ Utp is selective for P2X and P2Y receptors, more selective compounds could be developed to study specific physiological and biochemical processes.
2. In vivo studies: More in vivo studies are needed to understand the effects of 1-AF-AZ Utp in living organisms.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of 1-AF-AZ Utp in humans.
4. Development of new applications: 1-AF-AZ Utp could be developed for use in new applications, such as the treatment of neurological disorders or cardiovascular diseases.
Conclusion:
1-AF-AZ Utp is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to stimulate purinergic receptors, which are involved in various physiological and biochemical processes in the body. Although there are limitations to its use in lab experiments, 1-AF-AZ Utp has several advantages and has the potential to be developed for new applications. Further research is needed to fully understand the effects of 1-AF-AZ Utp and its potential uses in scientific research.
Méthodes De Synthèse
1-AF-AZ Utp is synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 5-amino-2,4,6-triiodoisophthalic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-amino-6-chloropurine to form the intermediate compound, which is further reacted with 1,1,3,3-tetramethylguanidine and triethylamine to form the final product, 1-AF-AZ Utp.
Propriétés
Numéro CAS |
117591-28-3 |
|---|---|
Nom du produit |
1-AF-AZ Utp |
Formule moléculaire |
C17H20N5O15P3 |
Poids moléculaire |
627.3 g/mol |
Nom IUPAC |
[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H20N5O15P3/c18-21-20-11-5-2-9(3-6-11)1-4-10-7-22(17(26)19-15(10)25)16-14(24)13(23)12(35-16)8-34-39(30,31)37-40(32,33)36-38(27,28)29/h1-7,12-14,16,23-24H,8H2,(H,30,31)(H,32,33)(H,19,25,26)(H2,27,28,29)/b4-1+/t12-,13-,14+,16-/m1/s1 |
Clé InChI |
UQGWDDPSDAZCSA-ORCGDBKPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CN(C(=O)NC2=O)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Synonymes |
1-AF-AZ UTP 1-arabinofuranosyl-5-(4-azidostyryl)uracil 5'-triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



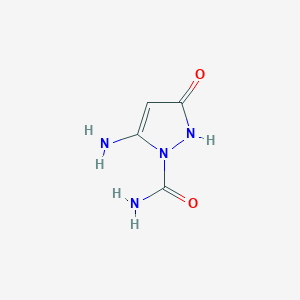
![Dibenzo[e,l]pyrene](/img/structure/B48497.png)

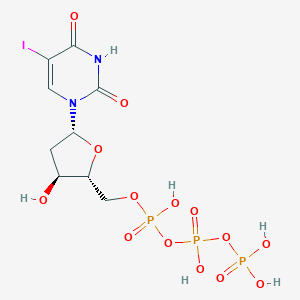


![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)

